N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a chloro and methoxy group on the phenyl ring, as well as a carboxamide group.
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyridazine ring.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. This interaction is often mediated by the unique structural features of the compound, such as the pyridazine ring and the chloro and methoxy substituents .
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound has a similar phenyl ring substitution but differs in the functional groups attached to the ring.
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: This compound shares the chloro and methoxy substituents but has a different core structure.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: This compound has a similar phenyl ring substitution but differs in the ester and amide groups attached.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-12(18)6-4-9(16-17)13(19)15-10-7-8(14)3-5-11(10)20-2/h3-7H,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORZIPNRWTMPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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